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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and
analytical methodologies related to Sofosbuvir impurity M. As an essential aspect of drug
quality and safety, understanding the impurity profile of active pharmaceutical ingredients
(APIs) like Sofosbuvir is paramount. This document consolidates available scientific information
to serve as a valuable resource for professionals in the pharmaceutical industry.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is
a nucleotide analog that, upon metabolic activation, inhibits the hepatitis C virus (HCV) NS5B
RNA-dependent RNA polymerase, an enzyme essential for viral replication. The synthesis of
Sofosbuvir is a complex multi-step process that can lead to the formation of various impurities,
including diastereomers and degradation products. Regulatory agencies require stringent
control and characterization of these impurities to ensure the safety and efficacy of the final
drug product.

Discovery and Structural Elucidation of Sofosbuvir
Impurity M

Sofosbuvir impurity M is a known process-related impurity and potential degradation product
of Sofosbuvir. There is some discrepancy in the publicly available data regarding its precise
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structure.
Commercial Supplier Data:

Several chemical suppliers identify Sofosbuvir impurity M by CAS number 2095551-10-1,
with a molecular formula of C22H30N3010P and a molecular weight of 527.47 g/mol .[1][2][3]
The systematic name provided is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-
methyloxolan-2-yllmethoxy-phenoxyphosphoryllamino]propanoate.[2][4] However, this
structure and name notably lack the fluorine atom that is a critical component of the Sofosbuvir
molecule.

Forced Degradation Studies Data:

A more plausible structure for an impurity with a similar mass has been identified in forced
degradation studies of Sofosbuvir under oxidative stress.[4] This product has a molecular
weight of 527.15 g/mol and a molecular formula of C22H27FN309P.[4][5] The proposed
structure is (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-
fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate.[4]
[5] This structure is consistent with being a derivative of Sofosbuvir as it retains the core
structural elements, including the fluorine atom. The formation of a keto group on the sugar
moiety is a result of oxidation.

Given the evidence from the forced degradation study, it is highly probable that the structure
identified under oxidative stress represents the actual structure of the impurity, and the
information from some commercial suppliers might be inaccurate. For the remainder of this
guide, "Sofosbuvir Impurity M" will refer to the fluorinated structure identified in the
degradation study.

Table 1: Physicochemical Properties of Sofosbuvir Impurity M
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Property Value Reference

CAS Number 2095551-10-1 [1]121[3]

C22H27FN309P (from
Molecular Formula _ [4][5]
degradation study)

] 527.15 g/mol (from
Molecular Weight _ [4][5]
degradation study)

(S)-isopropyl 2-((S)-(((2R, 4S,
5R)-5-(2,4-dioxo0-3,4-
dihydropyrimidin-1(2H)-yl)-4-
) fluoro-4-methyl-3-

Systematic Name [41[5]
oxotetrahydrofuran-2-
yl)methoxy)
(phenoxy)phosphorylamino)pr

opanoate

Origin and Formation Pathway of Sofosbuvir
Impurity M

The primary origins of Sofosbuvir Impurity M are believed to be twofold: as a by-product of
the synthetic process and as a degradation product.

3.1. Synthetic Origin:

The synthesis of Sofosbuvir involves the formation of a phosphoramidate linkage, a step that is
known to be sensitive and can lead to the formation of diastereomers and other related
impurities.[6][7] The complex stereochemistry of the Sofosbuvir molecule, with multiple chiral
centers, makes the synthesis challenging and prone to the formation of stereoisomers.[8] While
a specific synthetic step leading directly to Impurity M has not been definitively published, it is
plausible that it arises from side reactions or the use of starting materials containing related

impurities.

3.2. Degradation Pathway:
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Forced degradation studies have demonstrated that Sofosbuvir is susceptible to degradation
under various stress conditions, including acidic, basic, and oxidative environments.[4][9] The
formation of an impurity with a mass and molecular formula consistent with Impurity M has
been specifically observed under oxidative stress, for instance, upon exposure to hydrogen
peroxide.[4][5]

The proposed pathway for the formation of Impurity M via oxidative degradation is illustrated
below. This pathway involves the oxidation of the secondary alcohol on the sugar moiety of
Sofosbuvir to a ketone.

Oxidation of
Sofosbuvir Exposure Oxidative Stress secondary alcohol Sofosbuvir Impurity M
(e.g., H202) (Keto-derivative)

Click to download full resolution via product page

Caption: Proposed formation pathway of Sofosbuvir Impurity M via oxidative degradation.

Analytical Methodologies for Detection and
Quantification

The detection and quantification of Sofosbuvir and its impurities are typically performed using
reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][10]
[11]

4.1. Experimental Protocol: RP-HPLC for Sofosbuvir and Impurities

The following is a representative experimental protocol compiled from various published
methods for the analysis of Sofosbuvir and its impurities.

Table 2: Representative RP-HPLC Method Parameters
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Parameter Condition Reference
C18 (e.g., Agilent Eclipse XDB-
Column [2][10]
C18, 4.6 x 250 mm, 5 um)
Acetonitrile and 0.1%
Mobile Phase Trifluoroacetic Acid in Water [2]
(50:50, viv)
Flow Rate 1.0 mL/min [9]
Detection UV at 260 nm [2][10]
Injection Volume 10-20 pL -

Column Temperature

Ambient or controlled (e.g., 25
OC)

4.2. Method Validation Parameters:

A validated analytical method for the quantification of Sofosbuvir and its impurities should

demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of

quantitation (LOQ).

Table 3: Typical Validation Parameters for Sofosbuvir Impurity Analysis

Parameter Typical Range/Value Reference
Linearity Range (Impurity) 10-30 pg/mL [2][10]
LOD (Impurity) 0.03% (0.12 pg) [2][10]
LOQ (Impurity) 1.50% (0.375 ug) [2][10]
Retention Time (Sofosbuvir) ~3.674 min [2][10]
Retention Time (Impurity) ~5.704 min [2][10]

4.3. Experimental Workflow:
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The general workflow for the analysis of Sofosbuvir and its impurities in a drug substance or
product is outlined below.
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Caption: General experimental workflow for the analysis of Sofosbuvir impurities.

Quantitative Data

There is a lack of publicly available data on the specific quantitative levels of Sofosbuvir
Impurity M found in commercial batches of the drug substance or product. The limits for
impurities are typically controlled according to ICH guidelines, with specific thresholds for
reporting, identification, and qualification.

Conclusion

Sofosbuvir Impurity M is a relevant impurity in the context of Sofosbuvir quality control. While
there is some ambiguity in the publicly available structural information, evidence from forced
degradation studies points towards a fluorinated keto-derivative of Sofosbuvir. This impurity can
likely be formed during both the synthesis and degradation of the API. Its detection and
guantification can be reliably achieved using validated RP-HPLC methods. Further studies to
definitively confirm the structure of the impurity with CAS number 2095551-10-1 and to
establish its prevalence in commercial batches would be beneficial for the pharmaceutical
industry. This guide provides a solid foundation for researchers and drug development
professionals working with Sofosbuvir to understand and control this critical impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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